molecular formula C18H22FN5O2 B2840214 N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946231-45-4

N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2840214
CAS RN: 946231-45-4
M. Wt: 359.405
InChI Key: INCHTOJGHXLLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O2 and its molecular weight is 359.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging and Neurological Studies

  • Development of PET Tracers : Compounds similar to N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide have been utilized in the development of PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT(1A) receptors, which are critical in studying neuropsychiatric disorders. For example, cyclohexanecarboxamide derivatives have shown high brain uptake and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Anti-inflammatory and Analgesic Agents

  • Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Activities : Research into compounds derived from visnaginone and khellinone has shown that they can be used to prepare new heterocyclic compounds with significant analgesic and anti-inflammatory activities. These compounds have been shown to inhibit cyclooxygenase with high selectivity, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Radioligands for Dopamine D3 Receptors

  • Carbon-11-labeled Carboxamide Derivatives : The synthesis of carbon-11-labeled carboxamide derivatives for potential PET radioligands targeting dopamine D3 receptors is an example of how compounds with similar structures are being explored for their application in imaging and studying neurological pathways and disorders (Gao et al., 2008).

Antimicrobial and Antiviral Activities

  • Development of Bacterial Persister-Selective Agents : Research has identified compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights a potential application for similar compounds in addressing the challenge of bacterial persistence and resistance to antibiotics (Kim et al., 2011).

Molecular Imaging and Receptor Studies

  • Serotonin Receptor Imaging in Alzheimer's Disease : Fluorinated derivatives of piperazine compounds have been used in PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This demonstrates the utility of such compounds in understanding the pathological mechanisms of neurodegenerative diseases (Kepe et al., 2006).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-12-4-5-14(10-15(12)19)22-18(25)24-8-6-23(7-9-24)16-11-17(26-3)21-13(2)20-16/h4-5,10-11H,6-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCHTOJGHXLLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.